Superior ACVR1 Inhibition Potency vs. Momelotinib, Fedratinib, and Ruxolitinib Correlates with Anemia Benefit
Pacritinib inhibits the activin A receptor type 1 (ACVR1/ALK2), a key regulator of hepcidin and iron homeostasis, with significantly greater potency than other JAKis. In head-to-head biochemical assays, pacritinib demonstrated an IC50 of 16.7 nM against ACVR1, compared to 52.5 nM for momelotinib, 273 nM for fedratinib, and >1000 nM for ruxolitinib [1]. The clinical relevance of this differential potency is reflected in transfusion independence (TI) outcomes from the phase 3 PERSIST-2 study: 37% of patients receiving pacritinib became TI versus 7% on best available therapy (BAT) [1].
| Evidence Dimension | ACVR1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Pacritinib IC50 = 16.7 nM |
| Comparator Or Baseline | Momelotinib IC50 = 52.5 nM; Fedratinib IC50 = 273 nM; Ruxolitinib IC50 >1000 nM |
| Quantified Difference | Pacritinib is ~3.1x more potent than momelotinib, ~16.3x more potent than fedratinib, and >60x more potent than ruxolitinib against ACVR1. |
| Conditions | Biochemical kinase inhibition assay; clinical TI outcomes from PERSIST-2 trial. |
Why This Matters
Superior ACVR1 inhibition translates into a clinically meaningful anemia benefit, supporting procurement for research focused on iron dysregulation, hepcidin biology, or cytopenic MF models.
- [1] Oh ST, Mesa RA, Harrison CN, et al. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis. Blood Adv. 2023;7(17):4992-5004. View Source
